What is 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one?
What is 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one?
An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one: A Privileged Scaffold for Modern Drug Discovery
Abstract
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is a synthetic building block of significant interest to the medicinal chemistry community. It merges two high-value structural motifs: the cyclobutane ring, a versatile scaffold and bioisostere, and the 4-trifluoromethoxy-phenyl group, a key pharmacomodulatory element. This guide provides a detailed examination of the compound's physicochemical properties, a proposed, robust synthetic methodology, and a deep dive into its strategic application in drug design. The narrative is framed from the perspective of a senior application scientist, emphasizing the causal relationships between the molecule's structure and its potential to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutic agents.
Introduction: The Strategic Value of a Fluorinated Cyclobutane
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. The title compound, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, represents a confluence of desirable features for crafting novel therapeutics. The cyclobutane core, once considered synthetically challenging, is now recognized as a valuable scaffold that imparts unique three-dimensional character to molecules, often improving metabolic stability and serving as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl moieties[1].
Simultaneously, the incorporation of fluorine-containing groups is a cornerstone of contemporary medicinal chemistry.[2][3][4] The trifluoromethoxy (-OCF3) group, in particular, offers a powerful tool for modulating a candidate's properties. It is one of the most lipophilic substituents known, a characteristic that can profoundly enhance membrane permeability and oral bioavailability.[5] Its strong electron-withdrawing nature and resistance to metabolic degradation further cement its role in optimizing drug candidates.[5][6] This guide will dissect the components of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one to provide researchers with the foundational knowledge to leverage its potential.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's fundamental properties is the starting point for its application. The key identifiers and characteristics of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one are summarized below.
| Property | Value | Source |
| CAS Number | 1506272-65-6 | [7] |
| Molecular Formula | C₁₁H₉F₃O₂ | [7][8] |
| Molecular Weight | 230.19 g/mol | [7] |
| InChIKey | GDWWQWDUGSHEAT-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F | [8] |
| Physical Form | Liquid | [7] |
| Synonym | 3-(4-(trifluoromethoxy)phenyl)cyclobutan-1-one | [7] |
Safety and Handling: This compound is classified under GHS07 (Harmful/Irritant).[7]
-
Signal Word: Warning[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), and handling in a well-ventilated fume hood are required.[7]
Synthesis and Characterization: A Proposed Pathway
While specific literature detailing the synthesis of this exact molecule is not prevalent, a robust and logical pathway can be designed based on established, high-yield transformations in organic chemistry. A [2+2] cycloaddition reaction is proposed as an efficient method for constructing the core cyclobutanone ring system.
Proposed Retrosynthetic Analysis & Rationale
The most direct approach to the target molecule involves the cycloaddition of 4-(trifluoromethoxy)styrene with a ketene equivalent. This strategy is highly convergent, building the key C-C bonds of the cyclobutane ring in a single, strategic step. Dichloroacetyl chloride is selected as a robust ketene precursor that reacts reliably with styrenes in the presence of a suitable activating agent like triethylamine. The resulting dichlorocyclobutanone can then be cleanly dehalogenated to yield the final product.
Experimental Workflow: [2+2] Cycloaddition Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Step-by-Step Protocol
Step 1: [2+2] Cycloaddition
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-(trifluoromethoxy)styrene (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of dichloroacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether.
-
Add this solution dropwise to the stirred styrene solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Rationale: Dropwise addition is critical to control the exothermic reaction and prevent polymerization of the ketene intermediate, which is formed in situ. Triethylamine acts as both a base to generate the ketene and to neutralize the HCl byproduct.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dichlorinated intermediate.
Step 2: Reductive Dechlorination
-
Dissolve the crude 2,2-dichloro-3-(4-(trifluoromethoxy)phenyl)cyclobutan-1-one from the previous step in glacial acetic acid.
-
Add activated zinc dust (3.0-4.0 eq) portion-wise to the stirred solution.
-
Rationale: Zinc in acetic acid is a classic and effective reagent system for the selective reduction of alpha-halo ketones. The reaction is typically exothermic, so portion-wise addition is necessary to maintain control.
-
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove excess zinc and other solids.
-
Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification and Characterization (Self-Validation)
-
The crude final product must be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The identity and purity of the isolated liquid should be unequivocally confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and absence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[8]
-
Application in Medicinal Chemistry: A Strategist's Perspective
The true value of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one lies not in any intrinsic biological activity, but in its role as a sophisticated scaffold. The ketone functionality serves as a versatile chemical handle for further elaboration, allowing for its incorporation into larger, more complex molecules targeting a wide array of biological systems.
The Trifluoromethoxy (-OCF3) Advantage
The trifluoromethoxy group is a powerful pharmacomodulatory tool for several key reasons:[5]
-
Enhanced Lipophilicity: With a Hansch π parameter of +1.04, the -OCF3 group is highly lipophilic, which can significantly improve a compound's ability to cross cellular membranes.[5] This is critical for improving oral bioavailability and enabling penetration of the blood-brain barrier for CNS targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF3 can dramatically increase a drug's half-life.
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can alter receptor binding interactions and solubility profiles.
-
Conformational Control: The steric bulk of the -OCF3 group can lock a molecule into a specific, biologically active conformation, enhancing its selectivity and potency for the intended target.
The Cyclobutane Core: More Than a Spacer
The cyclobutane ring offers distinct advantages over more common aliphatic or aromatic linkers:
-
Defined 3D Vectoring: It provides a rigid, well-defined three-dimensional geometry, allowing chemists to project substituents into specific regions of a protein binding pocket with high precision.
-
Metabolic Resistance: The strained ring system is often more resistant to metabolic degradation compared to flexible alkyl chains.[1]
-
Improved Physicochemical Properties: Incorporating a cyclobutane ring (an sp³-rich scaffold) can improve solubility and reduce the risk of off-target toxicity associated with overly flat, aromatic compounds.
Caption: Relationship between structural motifs and medicinal chemistry properties.
Conclusion
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is more than a simple chemical; it is a strategically designed building block for the modern medicinal chemist. It provides a direct entry point to novel chemical matter possessing enhanced metabolic stability, controlled lipophilicity, and precise three-dimensional architecture. The robust synthetic pathway and versatile ketone handle allow for its seamless integration into drug discovery programs aiming to overcome common challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology. Researchers and drug development professionals who understand and leverage the unique combination of properties offered by this scaffold will be well-equipped to design the next generation of potent and selective therapeutics.
References
-
PubChemLite, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one. Available at: [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Scilit, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
PubChem, 3-(Trifluoromethyl)cyclobutan-1-one. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
da Silva, A. B. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Ullah, F., et al. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PMC. Available at: [Link]
- Google Patents, WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one | 1506272-65-6 [sigmaaldrich.com]
- 8. PubChemLite - 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (C11H9F3O2) [pubchemlite.lcsb.uni.lu]
